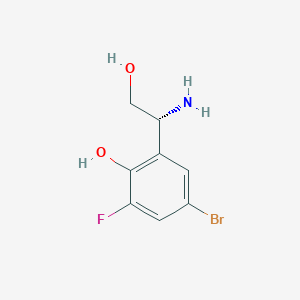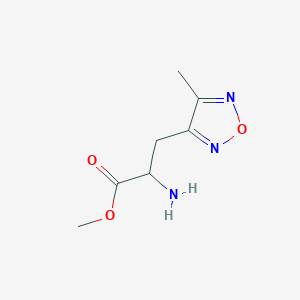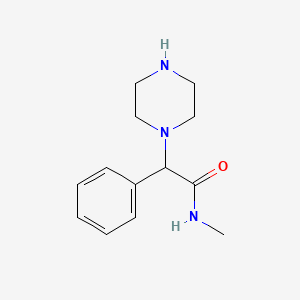
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide: is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with N-methyl-2-phenylacetamide under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the ring opening of aziridines with piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reacting piperazine with N-haloacetyl-2,6-xylidine: in an aqueous solvent with an equimolar amount of hydrochloric acid.
Neutralizing the filtrate: and isolating the solid product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has various scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: This compound is studied for its potential antimicrobial, antifungal, and antipsychotic activities.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Industrial Applications: Used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit acetylcholinesterase: This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Bind to histamine H1 receptors: This binding results in the modulation of allergic responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Cetirizine ethyl ester dihydrochloride
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is unique due to its specific combination of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-2-phenyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)12(11-5-3-2-4-6-11)16-9-7-15-8-10-16/h2-6,12,15H,7-10H2,1H3,(H,14,17) |
InChI Key |
IRGYMKFLVMQVBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)

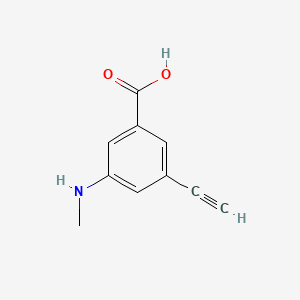
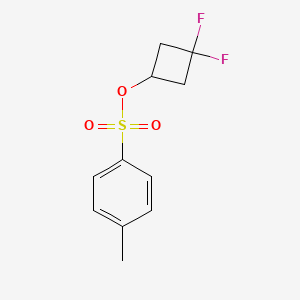
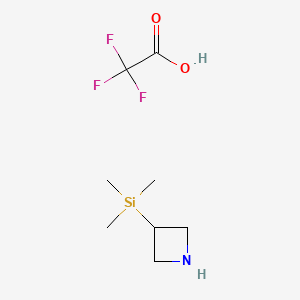

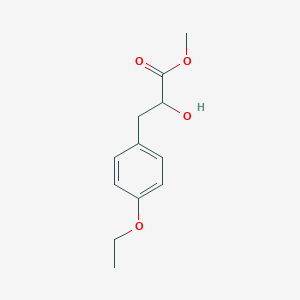
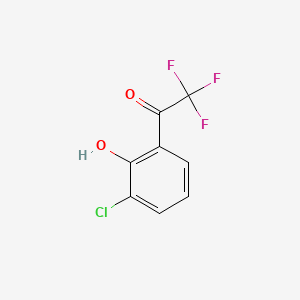

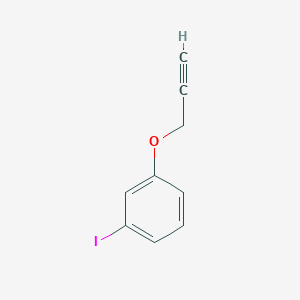
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
